molecular formula C5H12OS B6227231 3-ethoxypropane-1-thiol CAS No. 33441-49-5

3-ethoxypropane-1-thiol

Cat. No.: B6227231
CAS No.: 33441-49-5
M. Wt: 120.2
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Description

3-Ethoxypropane-1-thiol (CAS 33441-49-5) is a sulfur-containing organic compound with the molecular formula C₅H₁₂OS. It features a thiol (-SH) group at the terminal carbon and an ethoxy (-OCH₂CH₃) group at the third carbon of the propane chain. This compound is primarily utilized as a pharmaceutical intermediate, with a purity grade of 95% . Its structure (HS-CH₂-CH₂-CH₂-O-CH₂CH₃) confers unique reactivity, balancing the nucleophilicity of the thiol group with the electron-donating nature of the ethoxy substituent.

Properties

CAS No.

33441-49-5

Molecular Formula

C5H12OS

Molecular Weight

120.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-ethoxypropane-1-thiol can be synthesized through the reaction of 3-chloropropane-1-thiol with ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-ethoxypropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides and thiourea are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiol compounds.

Scientific Research Applications

3-ethoxypropane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in redox biology and as a model compound for thiol-based reactions.

    Medicine: Investigated for its potential antioxidant properties and its role in modulating oxidative stress.

    Industry: Utilized in the production of flavors and fragrances due to its distinct aroma.

Mechanism of Action

The mechanism of action of 3-ethoxypropane-1-thiol involves its thiol group, which can undergo oxidation and reduction reactions. These reactions are crucial in redox biology, where thiols play a role in maintaining cellular redox balance. The compound can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Functional Group Variations

3-(Ethylthio)propanol (CAS 18721-61-4)
  • Molecular Formula : C₅H₁₂OS (isomeric with 3-ethoxypropane-1-thiol).
  • Functional Groups : Contains a hydroxyl (-OH) group at the terminal carbon and an ethylthio (-SCH₂CH₃) group at the third carbon (HO-CH₂-CH₂-CH₂-S-CH₂CH₃).
  • Key Differences: Acidity: The thiol group in this compound (pKa ~10) is more acidic than the hydroxyl group in 3-(ethylthio)propanol (pKa ~16–19) . Reactivity: Thiols are stronger nucleophiles and prone to oxidation (e.g., forming disulfides), whereas alcohols are more likely to undergo esterification or etherification. Applications: 3-(Ethylthio)propanol is used in organic synthesis, while this compound serves in pharmaceutical intermediates .
3-(1-Methylcyclopropyl)propane-1-thiol (CAS 2229300-04-1)
  • Molecular Formula : C₇H₁₄S.
  • Functional Groups : A thiol (-SH) group and a 1-methylcyclopropyl substituent.
  • Key Differences: Steric and Electronic Effects: The cyclopropane ring introduces ring strain, enhancing reactivity in ring-opening reactions. Molecular Weight: Higher molar mass (130.25 g/mol) compared to this compound (120.21 g/mol), affecting solubility and boiling point. Applications: Potential use in medicinal chemistry due to the bioactivity of cyclopropane motifs .

Comparison of Physicochemical Properties

Property This compound 3-(Ethylthio)propanol 3-(1-Methylcyclopropyl)propane-1-thiol
CAS Number 33441-49-5 18721-61-4 2229300-04-1
Molecular Weight 120.21 g/mol 120.21 g/mol 130.25 g/mol
Functional Groups Thiol, Ethoxy Hydroxyl, Ethylthio Thiol, Cyclopropane
Polarity Moderate (ether + thiol) High (hydroxyl + thioether) Low (cyclopropane reduces polarity)
Key Reactivity Nucleophilic substitutions, oxidation to disulfides Esterification, oxidation to ketones Ring-opening reactions, thiol-based coupling

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